molecular formula C15H22O2 B14086335 9.11(13)-Eremophiladien-12-oic acid

9.11(13)-Eremophiladien-12-oic acid

Cat. No.: B14086335
M. Wt: 234.33 g/mol
InChI Key: FMWJHXDPCQWVEJ-JVLSTEMRSA-N
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Description

9.11(13)-Eremophiladien-12-oic acid is a naturally occurring sesquiterpenoid compound. It is primarily found in certain species of plants and is known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields of scientific research due to its diverse applications and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9.11(13)-Eremophiladien-12-oic acid typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, followed by purification processes. Alternatively, biotechnological methods using genetically engineered microorganisms to produce the compound can be employed. These methods are advantageous due to their scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions: 9.11(13)-Eremophiladien-12-oic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

9.11(13)-Eremophiladien-12-oic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential role in plant defense mechanisms and its interactions with other biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9.11(13)-Eremophiladien-12-oic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    9(Z),11(E),13(E)-Octadecatrienoic Acid: This compound shares some structural similarities but differs in its biological activities and applications.

    9,12-Octadecadienoic Acid: Another similar compound with distinct chemical properties and uses.

Uniqueness: 9.11(13)-Eremophiladien-12-oic acid is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[(2R,8S,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H22O2/c1-10-5-4-6-13-8-7-12(9-15(10,13)3)11(2)14(16)17/h8,10,12H,2,4-7,9H2,1,3H3,(H,16,17)/t10-,12+,15+/m0/s1

InChI Key

FMWJHXDPCQWVEJ-JVLSTEMRSA-N

Isomeric SMILES

C[C@H]1CCCC2=CC[C@H](C[C@]12C)C(=C)C(=O)O

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(=C)C(=O)O

Origin of Product

United States

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